molecular formula C23H20O3S B3123246 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 306730-06-3

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate

Cat. No. B3123246
CAS RN: 306730-06-3
M. Wt: 376.5 g/mol
InChI Key: KSEDFMYCHKKLSB-VGOFMYFVSA-N
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Description

The compound “4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate” is an organic compound . It has a molecular weight of 376.47 . The compound is solid in physical form .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives play a crucial role in medicinal chemistry. Researchers have investigated their potential as therapeutic agents for various diseases. Some notable applications include:

Organic Electronics and Semiconductors

Thiophenes contribute significantly to the field of organic electronics. Their unique electronic properties make them valuable for:

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. By preventing metal corrosion, they contribute to the longevity and reliability of structures and equipment .

Voltage-Gated Sodium Channel Blockers

Specific thiophene-containing compounds, such as articaine, act as voltage-gated sodium channel blockers. Articaine is used as a dental anesthetic in Europe .

Chemical Synthesis and Heterocyclization

The synthesis of thiophene derivatives involves various methods, including:

Structural and Photophysical Studies

Researchers have characterized the spectral and photophysical properties of thiophene derivatives, including crystallographic data. For instance, chalcone derivatives containing thiophene moieties have been studied .

Safety and Hazards

The compound is associated with some safety hazards. The GHS pictogram indicates a signal word of warning . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3S/c1-16(2)18-8-5-17(6-9-18)7-14-21(24)19-10-12-20(13-11-19)26-23(25)22-4-3-15-27-22/h3-16H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEDFMYCHKKLSB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate
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4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate
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4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate

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